molecular formula C16H12O2 B14137967 1-(3-Methoxyphenyl)-3-phenylprop-2-yn-1-one

1-(3-Methoxyphenyl)-3-phenylprop-2-yn-1-one

Cat. No.: B14137967
M. Wt: 236.26 g/mol
InChI Key: HMNKLKGMUZNVJZ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-phenylprop-2-yn-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methoxy group on one of the phenyl rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methoxyphenyl)-3-phenylprop-2-yn-1-one can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3-methoxybenzaldehyde with phenylacetylene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, providing a versatile and efficient route to the target compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-phenylprop-2-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Epoxides, diketones.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-phenylprop-2-yn-1-one has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-phenylprop-2-yn-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one: Similar structure but with the methoxy group in a different position.

    1-(3-Hydroxyphenyl)-3-phenylprop-2-yn-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one: Contains an additional methoxy group on the second phenyl ring.

Uniqueness

1-(3-Methoxyphenyl)-3-phenylprop-2-yn-1-one is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-phenylprop-2-yn-1-one

InChI

InChI=1S/C16H12O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-9,12H,1H3

InChI Key

HMNKLKGMUZNVJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C#CC2=CC=CC=C2

Origin of Product

United States

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